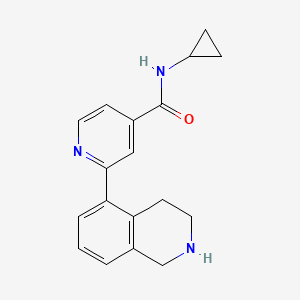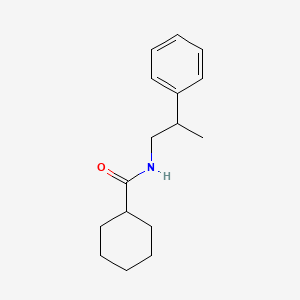
N-(2-phenylpropyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylpropyl)cyclohexanecarboxamide, also known as CPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a non-opioid analgesic, which means it can relieve pain without causing addiction or dependence. CPP is also known for its ability to enhance learning and memory, making it a promising candidate for the treatment of cognitive disorders.
Mecanismo De Acción
The exact mechanism of action of N-(2-phenylpropyl)cyclohexanecarboxamide is not fully understood. However, it is believed that N-(2-phenylpropyl)cyclohexanecarboxamide acts on the sigma-1 receptor, which is a protein involved in various cellular processes such as calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by N-(2-phenylpropyl)cyclohexanecarboxamide is thought to modulate neurotransmitter release, leading to its analgesic and cognitive-enhancing effects.
Biochemical and Physiological Effects:
Studies have shown that N-(2-phenylpropyl)cyclohexanecarboxamide can modulate various biochemical and physiological processes in the body. For example, N-(2-phenylpropyl)cyclohexanecarboxamide has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine in the brain, leading to its cognitive-enhancing effects. N-(2-phenylpropyl)cyclohexanecarboxamide has also been shown to decrease the levels of inflammatory cytokines, which are involved in the development of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-phenylpropyl)cyclohexanecarboxamide in lab experiments is its non-opioid nature, which means it can be used to study pain without the risk of addiction or dependence. N-(2-phenylpropyl)cyclohexanecarboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(2-phenylpropyl)cyclohexanecarboxamide is its relatively low potency compared to other analgesics, which may require higher doses to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on N-(2-phenylpropyl)cyclohexanecarboxamide. One area of research is the development of more potent analogs of N-(2-phenylpropyl)cyclohexanecarboxamide that can be used at lower doses. Another area of research is the investigation of the long-term effects of N-(2-phenylpropyl)cyclohexanecarboxamide on cognitive function and pain relief. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of N-(2-phenylpropyl)cyclohexanecarboxamide in humans.
Métodos De Síntesis
N-(2-phenylpropyl)cyclohexanecarboxamide can be synthesized through a multistep process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with phenylacetic acid to form 2-phenylcyclohexanone. The second step involves the reduction of 2-phenylcyclohexanone with sodium borohydride to form N-(2-phenylpropyl)cyclohexanone. Finally, N-(2-phenylpropyl)cyclohexanone is converted into N-(2-phenylpropyl)cyclohexanecarboxamide by reacting it with ammonium acetate.
Aplicaciones Científicas De Investigación
N-(2-phenylpropyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a non-opioid analgesic. Studies have shown that N-(2-phenylpropyl)cyclohexanecarboxamide can effectively relieve pain in animal models without causing addiction or dependence. N-(2-phenylpropyl)cyclohexanecarboxamide has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Studies have shown that N-(2-phenylpropyl)cyclohexanecarboxamide can enhance learning and memory in animal models.
Propiedades
IUPAC Name |
N-(2-phenylpropyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13(14-8-4-2-5-9-14)12-17-16(18)15-10-6-3-7-11-15/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJJRWFIZWKWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylpropyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)

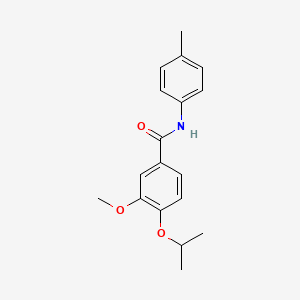
![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)
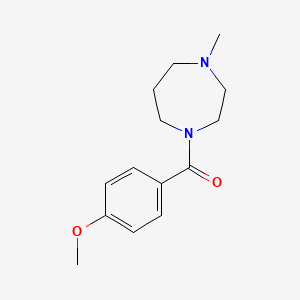

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)
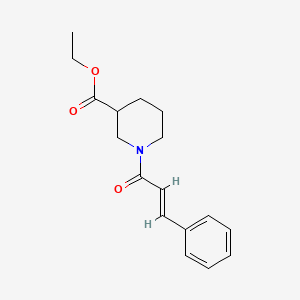
![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)
